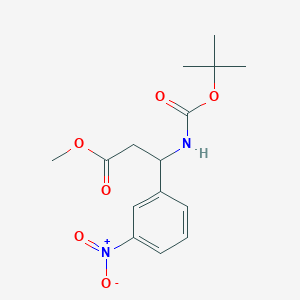

(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC19787511

Molecular Formula: C15H20N2O6

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O6 |

|---|---|

| Molecular Weight | 324.33 g/mol |

| IUPAC Name | methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19) |

| Standard InChI Key | DYRRGNKJTXKVCX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is methyl (S)-3-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoate, reflecting its stereochemistry at the chiral center (S-configuration). Its molecular formula is C₁₅H₂₀N₂O₆, with a molecular weight of 324.33 g/mol . Notably, structurally similar compounds, such as the (2R,3S)-configured analog with an additional hydroxyl group, exhibit a molecular formula of C₁₅H₂₀N₂O₇ and a higher molecular weight of 340.33 g/mol . These differences underscore the impact of stereochemistry and functional groups on physicochemical properties.

Table 1: Key Identifiers of (S)-Methyl 3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate

| Property | Value | Source |

|---|---|---|

| CAS Number | 1416445-18-5 | |

| Molecular Formula | C₁₅H₂₀N₂O₆ | |

| Molecular Weight | 324.33 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)NC@@HC(CC(=O)OC)O |

Stereochemical Considerations

The compound’s (S)-configuration is critical for its interactions in chiral environments, such as enzyme active sites. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions in subsequent synthesis steps . The nitrophenyl group contributes electron-withdrawing effects, influencing reactivity and stability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoate typically involves:

-

Boc Protection: Reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form the Boc-protected intermediate.

-

Esterification: Conversion of the carboxylic acid to a methyl ester using methanol and a catalytic acid .

-

Nitrophenyl Introduction: Friedel-Crafts nitration or substitution reactions to attach the nitrophenyl group.

Industrial-scale production optimizes these steps for yield and purity, often employing continuous flow reactors and automated purification systems.

Challenges in Synthesis

Key challenges include maintaining stereochemical integrity during the Boc protection step and avoiding premature deprotection under acidic or basic conditions. The nitration step requires precise temperature control to prevent side reactions such as over-nitration or ring oxidation.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is primarily used in peptide synthesis, where the Boc group safeguards the amine during coupling reactions. Its methyl ester enhances solubility in organic solvents, facilitating purification .

Comparison with Structural Analogs

Hydroxyl-Containing Variant

The (2R,3S)-configured analog (PubChem CID 11067770) contains an additional hydroxyl group, increasing its polarity and hydrogen-bonding capacity. This variant’s molecular weight (340.33 g/mol) and formula (C₁₅H₂₀N₂O₇) differ significantly, altering its solubility and reactivity .

Propanoic Acid Derivative

The related propanoic acid (CAS 131980-29-5) lacks the methyl ester, rendering it more hydrophilic. This derivative is often used in solid-phase peptide synthesis, where the free carboxylic acid enables resin attachment .

Research Findings and Future Directions

Recent Studies

-

Stereoselective Synthesis: Advances in asymmetric catalysis have improved the enantiomeric excess (ee) of the (S)-isomer, achieving >98% ee in some protocols.

-

Stability Studies: The Boc group in this compound demonstrates stability under neutral and mildly acidic conditions but hydrolyzes rapidly in strong acids (e.g., HCl/dioxane) .

Future Applications

Potential research avenues include:

-

Prodrug Development: Leveraging the methyl ester as a hydrolyzable promoiety for targeted drug delivery.

-

Chemical Biology Probes: Utilizing the nitrophenyl group as a photoaffinity label for mapping enzyme-substrate interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume